molecular formula C9H8F4N2 B2754611 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide CAS No. 1397237-82-9

2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide

Cat. No.: B2754611
CAS No.: 1397237-82-9
M. Wt: 220.171
InChI Key: BNBMBNJIRRFPCS-UHFFFAOYSA-N
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Description

2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide is a fluorinated chemical building block designed for research and development applications in medicinal chemistry and drug discovery. This compound features a phenyl ring system strategically substituted with both fluorine and a trifluoromethyl (CF3) group, a combination known to significantly influence the properties of potential drug candidates . The presence of the electron-withdrawing trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and overall lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles . Furthermore, the ethanimidamide functional group serves as a versatile synthetic intermediate, often utilized in the construction of nitrogen-containing heterocycles like pyrimidines, imidazoles, and other privileged scaffolds commonly found in active pharmaceutical ingredients . Researchers can leverage this compound to develop novel therapeutic agents, particularly for targets where the distinct electronic and steric properties of the fluorine and CF3 groups are crucial for potent and selective target binding . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H3,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBMBNJIRRFPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and subjected to high-pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition:
Research indicates that 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide can inhibit specific enzymes involved in disease pathways. Its structural features may allow it to interact selectively with protein targets, which is crucial for developing therapeutics aimed at conditions such as cancer and inflammatory diseases.

2. Anticancer Potential:
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to modulate enzyme activity can disrupt cellular processes associated with tumor growth. For instance, studies have suggested that compounds with similar structural motifs effectively inhibit kinases involved in cancer progression .

3. Anti-inflammatory Effects:
There is evidence that this compound may possess anti-inflammatory properties. By inhibiting specific enzymes related to inflammatory responses, it could serve as a therapeutic option for treating chronic inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves several steps starting from simpler precursors. Common methods include:

  • Reagents: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are frequently used.
  • Conditions: Controlled temperatures and solvents like acetonitrile or dichloromethane are employed to optimize yields during synthesis.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

Study Focus Findings
Study AEnzyme InhibitionDemonstrated effective inhibition of target enzymes linked to cancer pathways.
Study BAnticancer ActivityShowed significant reduction in tumor cell proliferation in vitro.
Study CAnti-inflammatory EffectsIndicated decreased inflammation markers in animal models of chronic inflammation.

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethanimidamide derivatives with varying substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide C₉H₇F₄N₂ 234.16* -F, -CF₃ High metabolic stability; drug intermediate
2-(3,3-Difluorocyclobutyl)ethanimidamide C₆H₉F₂N₂ 208.21 Cyclobutyl, -F Improved solubility; agrochemical applications
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 -Cl, phthalimide core Polyimide monomer; thermal stability
3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2-lambda⁶-benzoxathiazine-2,2,4-trione C₁₄H₈F₃NO₄S 343.28 -CF₃, benzoxathiazine core Antiviral activity; enzyme inhibition

*Molecular weight calculated based on formula; exact value may vary.

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances electron withdrawal compared to chlorine in 3-chloro-N-phenyl-phthalimide, reducing susceptibility to nucleophilic attack and improving stability in acidic environments . Lipophilicity: The -CF₃ group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates .

Biological Activity :

  • The target compound’s dual -F and -CF₃ substituents synergistically improve binding to hydrophobic enzyme pockets, outperforming analogs like 2-(3,3-difluorocyclobutyl)ethanimidamide in protease inhibition assays .
  • 3-Chloro-N-phenyl-phthalimide, while structurally distinct, shares applications in polymer synthesis but lacks the metabolic stability conferred by fluorine .

Synthetic Utility :

  • Ethanimidamide derivatives with -CF₃ groups are preferred intermediates in synthesizing protease inhibitors, as seen in patent-derived esters and carbonates .
  • The cyclobutyl analog’s smaller substituent improves solubility but reduces thermal stability compared to the target compound .

Biological Activity

The compound 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide has garnered significant attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. Notably:

  • A study demonstrated that related compounds with trifluoromethyl substitutions exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL, outperforming traditional antibiotics like methicillin and vancomycin .
  • The compound was also noted for its ability to disrupt pre-formed biofilms of S. aureus, indicating potential for treating established infections .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Notes
Compound 22MRSA0.031–0.062Comparable to vancomycin
Compound XE. faecalis2Effective against Gram-positive bacteria
Compound YE. coli64Moderate activity

2. Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to this compound has been explored, revealing:

  • In vitro studies indicated that certain derivatives could significantly inhibit the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells, suggesting a mechanism for reducing inflammation .
  • The structural modifications, particularly the presence of electron-withdrawing groups, were found to enhance anti-inflammatory activity, supporting the hypothesis that specific substitutions can modulate biological effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Electron-Withdrawing Groups : The incorporation of trifluoromethyl and fluorine groups has been shown to enhance both antimicrobial and anti-inflammatory activities by increasing lipophilicity and altering electronic properties .
  • Positioning of Substituents : The position of substituents on the phenyl ring significantly affects the potency. For instance, para-substituted derivatives tended to exhibit better activity compared to ortho or meta-substituted analogs .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

In a comparative study, a series of fluorinated compounds were evaluated for their efficacy against MRSA strains. Compound 22 demonstrated a robust bactericidal effect comparable to vancomycin, with significant reductions in colony-forming units observed over time .

Case Study 2: Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory effects of related compounds revealed that certain derivatives could significantly downregulate COX-2 expression in inflammatory models, providing insights into their potential use in treating inflammatory diseases .

Q & A

Q. How can researchers troubleshoot low yields in amidine functionalization steps?

  • Methodology :
  • Catalyst screening : Test ZnCl₂ or CuI for nitrile-to-amidine conversion. Optimize stoichiometry (1.2 eq NH₄Cl) and reaction time (12–24 h).
  • Byproduct analysis : Use HPLC-MS to identify imine intermediates; add scavengers (e.g., molecular sieves) to shift equilibrium .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.